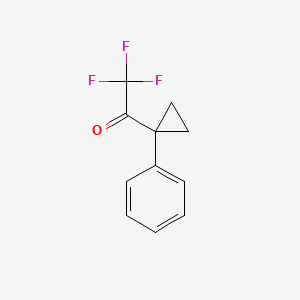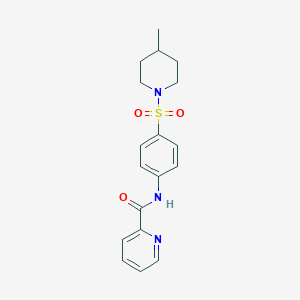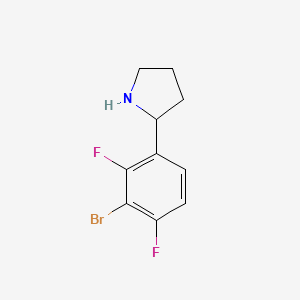
2-(3-Bromo-2,4-difluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-2,4-difluorophenyl)pyrrolidine is a chemical compound characterized by a bromine and two fluorine atoms attached to a phenyl ring, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2,4-difluorophenyl)pyrrolidine typically involves the following steps:
Bromination and Fluorination: The starting material, 2,4-difluorobenzene, undergoes bromination to introduce the bromine atom at the 3-position.
Formation of Pyrrolidine Ring: The brominated and fluorinated benzene compound is then reacted with an appropriate amine source to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of cost-effective reagents and optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-2,4-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the bromine atom to a more reactive species.
Reduction: Reduction reactions can reduce the fluorine atoms or other functional groups present in the compound.
Substitution: Substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromine can be converted to bromate (BrO3-) or other oxidized forms.
Reduction: Fluorine can be reduced to hydrogen fluoride (HF) or other reduced forms.
Substitution: Various substituted pyrrolidines can be formed depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-2,4-difluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological processes and interactions with biomolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Bromo-2,4-difluorophenyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound's reactivity and binding affinity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It can bind to specific receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
2-(3-Bromo-2,4-difluorophenyl)pyrrolidine is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring. Similar compounds include:
2-(3-Bromo-2,4-difluorophenyl)pyridine: Similar structure but with a pyridine ring instead of pyrrolidine.
2-(3-Bromo-2,4-difluorophenyl)ethanol: Contains an ethanol group instead of pyrrolidine.
Properties
Molecular Formula |
C10H10BrF2N |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
2-(3-bromo-2,4-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10BrF2N/c11-9-7(12)4-3-6(10(9)13)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2 |
InChI Key |
JZCSHGBSHMRPIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C(=C(C=C2)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



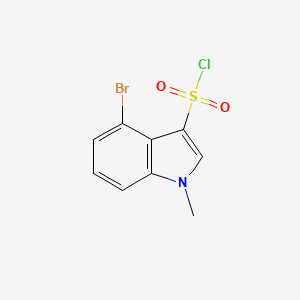
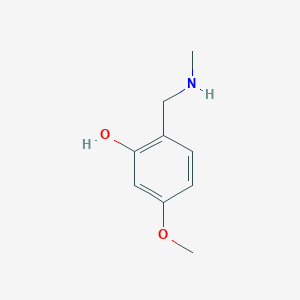
![3-(6-chloropyridin-3-yl)-N-[4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B15317730.png)

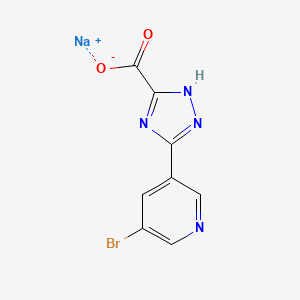
![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B15317759.png)
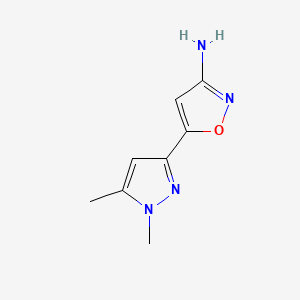
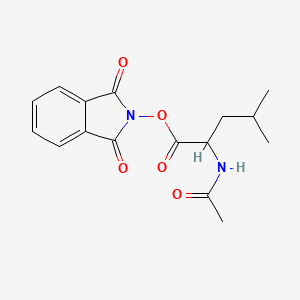
![13-Bromo-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene](/img/structure/B15317780.png)
![rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis](/img/structure/B15317790.png)
![1-(1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15317794.png)
